molecular formula C6H4BrCl2N3 B2952339 8-Bromo-6-chloroimidazo[1,2-a]pyrazine;hydrochloride CAS No. 2580198-26-9

8-Bromo-6-chloroimidazo[1,2-a]pyrazine;hydrochloride

Cat. No. B2952339
CAS RN: 2580198-26-9
M. Wt: 268.92
InChI Key: HCQOXAJSCGOZLD-UHFFFAOYSA-N
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Description

8-Bromo-6-chloroimidazo[1,2-a]pyrazine hydrochloride is used as an organic chemical synthesis intermediate . It is slightly soluble in water .


Synthesis Analysis

This compound is used in organic syntheses and as pharmaceutical intermediates . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The IUPAC name for this compound is 8-bromo-6-chloroimidazo[1,2-a]pyrazine hydrochloride . The InChI code is 1S/C6H3BrClN3.ClH/c7-5-6-9-1-2-11(6)3-4(8)10-5;/h1-3H;1H .


Physical And Chemical Properties Analysis

The molecular weight of 8-Bromo-6-chloroimidazo[1,2-a]pyrazine hydrochloride is 268.93 . It is a powder that is stored at 4 degrees Celsius .

Scientific Research Applications

Organic Synthesis Intermediate

8-Bromo-6-chloroimidazo[1,2-a]pyrazine;hydrochloride: serves as an intermediate in organic chemical synthesis . Its unique structure allows it to be a precursor in the synthesis of various heterocyclic compounds. These heterocycles can be further functionalized to create a wide array of organic molecules, which are valuable in pharmaceuticals and agrochemicals.

Safety and Hazards

This compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

8-bromo-6-chloroimidazo[1,2-a]pyrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3.ClH/c7-5-6-9-1-2-11(6)3-4(8)10-5;/h1-3H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQOXAJSCGOZLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C(C2=N1)Br)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrCl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-6-chloroimidazo[1,2-a]pyrazine;hydrochloride

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